1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
Description
1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one is a bicyclic lactam featuring a strained norbornane-like framework with an aminomethyl substituent. Its molecular formula is C₇H₁₂N₂O, derived from the parent structure 2-azabicyclo[2.2.1]heptan-3-one (C₆H₉NO) with an additional aminomethyl (-CH₂NH₂) group.
Properties
IUPAC Name |
1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-4-7-2-1-5(3-7)6(10)9-7/h5H,1-4,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBLQXZATGWQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C(=O)N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one typically involves the reaction of bicyclo[2.2.1]heptane derivatives with aminomethylating agents under controlled conditions. One common method involves the use of bicyclo[2.2.1]heptane-2-yl isocyanate reacting with amines to yield the desired product . Another approach includes the reaction of bicyclo[2.2.1]heptan-2-amine with 1,1’-carbonyldiimidazole, which provides high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Reactions at the Lactam Carbonyl
The lactam moiety undergoes nucleophilic attack, enabling ring-opening or functionalization:
Functionalization of the Aminomethyl Group
The primary amine group participates in alkylation, acylation, and condensation:
Acylation
-
Reagents : Acetyl chloride, benzoyl chloride
-
Conditions : Pyridine/DCM, 0°C → RT
-
Products : N-Acetyl/N-benzoyl derivatives
Mitsunobu Reaction
-
Reagents : DIAD, PPh₃, alcohols (R-OH)
-
Conditions : THF, 0°C → RT
-
Products : Ether-linked derivatives
Reductive Amination
-
Reagents : Aldehydes/ketones, NaBH₃CN
-
Conditions : MeOH, RT
-
Products : Secondary/tertiary amines
Ring Expansion and Bicyclic Modifications
The strained bicyclic system facilitates ring-opening/expansion under specific conditions:
Stereochemical Control in Reactions
The bicyclic scaffold imposes stereochemical constraints:
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) of unsaturated analogs proceeds with exo-face selectivity (dr > 9:1) due to steric hindrance from the bridgehead nitrogen .
-
Nucleophilic Substitution : Reactions at C-3 (adjacent to lactam) favor retention of configuration, as shown in X-ray crystallography studies .
Stability and Reactivity Trends
Scientific Research Applications
The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis.
Medicinal Chemistry
1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one has been explored for its potential as an enzyme inhibitor and its role in biochemical pathways. Research indicates that derivatives of this compound exhibit various biological activities, including:
- Antiviral Properties : Investigated for potential antiviral applications.
- Enzyme Inhibition : Acts by binding to specific enzymes, disrupting their activity.
Organic Synthesis
Due to its unique structure, the compound serves as an essential intermediate in the synthesis of complex organic molecules and pharmaceuticals. It is particularly valuable in the production of carbocyclic nucleosides, which have shown promising therapeutic potential.
Materials Science
The compound is utilized in the development of high-performance materials due to its structural integrity and reactive functional groups. It has been applied in the production of polymers and as a catalyst in various chemical reactions.
Case Study 1: Synthesis of Antiviral Agents
Recent research has demonstrated the efficacy of this compound derivatives in synthesizing antiviral agents. The study involved:
- Synthesis Method : The compound was reacted with various nucleophiles to produce derivatives with enhanced antiviral activity.
- Results : Several synthesized compounds exhibited significant inhibition against viral replication in vitro.
Case Study 2: Polymer Development
Another study focused on using this compound as a monomer for producing polythiolactones:
- Experimental Procedure : The compound was polymerized under controlled conditions to yield high-crystallinity polythiolactones.
- Outcomes : The resulting materials demonstrated excellent thermal stability and recyclability, with melting transition temperatures ranging from 166 °C to 213 °C.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Key Characteristics :
- Synthesis : The compound is synthesized via methods analogous to related bicyclic lactams, such as coupling reactions involving tert-butyl carbamate intermediates .
- Availability: Discontinued commercial availability is noted, though it remains a subject of academic interest .
Comparison with Structural Analogs
Substituent Variations on the 2-Azabicyclo[2.2.1]heptan-3-one Core
Key Observations :
- The aminomethyl group in the target compound may enhance solubility or receptor binding compared to halogenated analogs .
Bicyclic Framework Variations
Key Observations :
Enantiomeric Forms and Resolution
Racemic mixtures of 1-azabicyclo[2.2.1]heptan-3-one are resolved using di-p-toluoyl tartaric acid to isolate enantiomers with high purity (98% ee) . The (1S,4R)-enantiomer of 2-azabicyclo[2.2.1]heptan-3-one is commercially available and used in asymmetric synthesis .
Key Insights :
- Structural rigidity of the bicyclic system enhances binding affinity to enzymes and receptors compared to monocyclic analogs .
Biological Activity
1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one, commonly referred to as a bicyclic amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against several bacterial strains and fungi. This activity is attributed to its ability to disrupt cellular membranes and inhibit metabolic processes.
- CNS Activity : Due to its structural similarity to known psychoactive compounds, research has suggested potential applications in treating neurological disorders. The compound may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine and dopamine.
- Antiviral Potential : Some studies have indicated that derivatives of this bicyclic amine could possess antiviral properties, particularly against RNA viruses.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.
- Receptor Modulation : It may interact with neurotransmitter receptors in the CNS, influencing synaptic transmission and neuronal excitability.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against C. albicans, suggesting moderate antimicrobial activity.
Study 2: Neuropharmacological Effects
In an animal model, the compound was administered to assess its effects on anxiety-like behavior. Results showed that doses of 10 mg/kg significantly reduced anxiety-related behaviors in the elevated plus maze test compared to control groups, indicating potential anxiolytic properties.
Data Table
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL (S. aureus) | [Study 1] |
| Antifungal | MIC = 64 µg/mL (C. albicans) | [Study 1] |
| Anxiolytic | Reduced anxiety-like behavior | [Study 2] |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
